3-(3-Fluoro-4-methoxyphenyl)butanoic acid
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Overview
Description
3-(3-Fluoro-4-methoxyphenyl)butanoic acid is an organic compound with the molecular formula C11H13FO3 It is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, which is further connected to a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Fluoro-4-methoxyphenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-fluoro-4-methoxyphenyl is coupled with a butanoic acid derivative under palladium catalysis . The reaction typically requires mild conditions and is tolerant of various functional groups.
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Fluoro-4-methoxyphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(3-Fluoro-4-methoxyphenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)butanoic acid involves its interaction with specific molecular targets. The fluoro and methoxy groups may enhance its binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-(4-Methoxyphenyl)butanoic acid: Lacks the fluoro group, which may affect its reactivity and biological activity.
4-(4-Fluoro-3-methylphenyl)butanoic acid: Contains a methyl group instead of a methoxy group, leading to different chemical properties.
Uniqueness: 3-(3-Fluoro-4-methoxyphenyl)butanoic acid is unique due to the presence of both fluoro and methoxy groups, which can influence its chemical reactivity and potential biological activity. These functional groups may enhance its stability and binding interactions in various applications.
Properties
Molecular Formula |
C11H13FO3 |
---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C11H13FO3/c1-7(5-11(13)14)8-3-4-10(15-2)9(12)6-8/h3-4,6-7H,5H2,1-2H3,(H,13,14) |
InChI Key |
HEOBUNVTNNJQFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)C1=CC(=C(C=C1)OC)F |
Origin of Product |
United States |
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